![molecular formula C21H12I2N2 B5227367 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B5227367.png)
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole, also known as DPPI, is a synthetic compound that has been of interest in scientific research due to its potential as a therapeutic agent. DPPI belongs to the class of phenanthroimidazole derivatives that have shown promising results in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole is not fully understood. However, studies have shown that it exerts its therapeutic effects through various pathways. 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been shown to inhibit viral replication by interfering with viral RNA synthesis. 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune system. Additionally, 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to have potent therapeutic effects in various disease models. However, 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action is not fully understood, which limits its potential use in certain disease models.
Zukünftige Richtungen
There are several future directions for 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and specific therapeutic agents. Additionally, future research could focus on improving the safety and efficacy of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole through modifications to its chemical structure.
Synthesemethoden
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole can be synthesized through a two-step process. The first step involves the condensation of 2-phenyl-1H-phenanthro[9,10-d]imidazole-5-carbaldehyde with iodine in the presence of acetic acid. The resulting product is then refluxed with iodine and hydrochloric acid to yield 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole. The purity of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12I2N2/c22-13-6-8-15-16-9-7-14(23)11-18(16)20-19(17(15)10-13)24-21(25-20)12-4-2-1-3-5-12/h1-11H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAAXJPQWAHCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

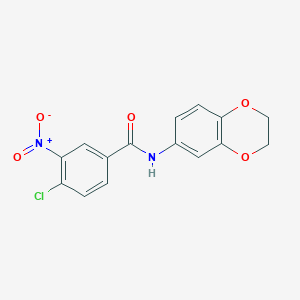
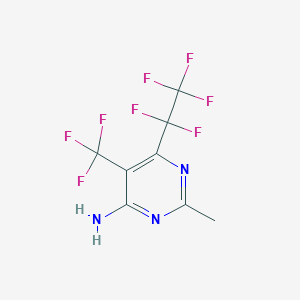
![N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]](/img/structure/B5227319.png)
![2-(5-bromo-2-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5227320.png)
![(cyclopropylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5227332.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B5227333.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B5227346.png)
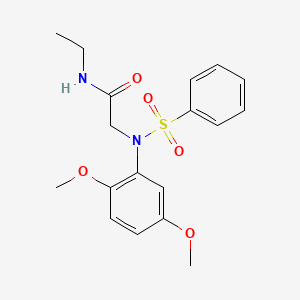
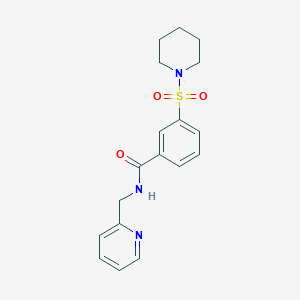
![N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5227357.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5227359.png)
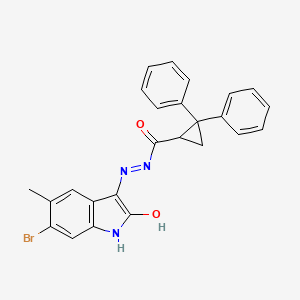
![allyl 6-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5227382.png)